FX1

Übersicht

Beschreibung

FX1 ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung des BCL6-Proteins bekannt ist. BCL6 ist ein Onkogen, das an der Progression bestimmter Krebsarten beteiligt ist, insbesondere am diffusen großzelligen B-Zell-Lymphom. This compound stört die Bildung von BCL6-Repressionskomplexen, wodurch BCL6-Zielgene reaktiviert und Apoptose in Krebszellen induziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 5-Chlor-2-oxoindolin mit Thiazolidin-2-thion in Gegenwart einer Base umfasst. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann mit Propansäure zu this compound umgesetzt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Verwendung der Hochleistungsflüssigchromatographie (HPLC), um die Reinheit der Verbindung sicherzustellen. Der Prozess umfasst die Herstellung der Ausgangsmaterialien, die Reaktion unter kontrollierten Bedingungen und die Reinigung mittels HPLC .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: this compound kann unter bestimmten Bedingungen reduziert werden, um verschiedene Zwischenprodukte zu erhalten.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Thiazolidin-Molekülteilen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid und Natriumhydroxid werden häufig für die Oxidation von this compound verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidative Abbauprodukte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von BCL6 und seine Auswirkungen auf die Genexpression zu untersuchen.

Biologie: this compound wird in der Forschung eingesetzt, um die Rolle von BCL6 in zellulären Prozessen und der Krebsentwicklung zu verstehen.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs, insbesondere dem diffusen großzelligen B-Zell-Lymphom, untersucht.

Industrie: This compound wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Arzneimittelforschung verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an das BCL6-Protein an einer Schlüsselregion seiner lateralen Furche. Diese Bindung stört die Bildung des BCL6-Repressionskomplexes, was zur Reaktivierung von BCL6-Zielgenen führt. Zu den reaktivierten Genen gehören solche, die an der Zellzyklusregulation und Apoptose beteiligt sind, wie z. B. p21, p27 und p53. This compound inhibiert auch die NF-κB- und Akt-Signalwege, was zu seinen Antikrebswirkungen beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

FX1 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-oxoindoline with thiazolidine-2-thione in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with propanoic acid to yield this compound .

Industrial Production Methods

The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The process includes the preparation of the starting materials, reaction under controlled conditions, and purification using HPLC .

Analyse Chemischer Reaktionen

Types of Reactions

FX1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: this compound can be reduced under specific conditions to yield different intermediates.

Substitution: This compound can undergo substitution reactions, particularly at the chloro and thiazolidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used for the oxidation of this compound.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidative degradation products and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Targeting Diffuse Large B-Cell Lymphoma

FX1 has shown promise as a therapeutic agent against DLBCL. In preclinical studies, this compound administration led to tumor regression in mice bearing DLBCL xenografts. The mechanism involves the inhibition of BCL6-mediated transcriptional repression, which is essential for the survival of malignant B cells .

Case Study: Tumor Regression in DLBCL Models

- Objective : To evaluate the efficacy of this compound in inducing tumor regression.

- Method : Mice with established DLBCL xenografts were treated with this compound.

- Results : Significant reduction in tumor size was observed, correlating with decreased expression of BCL6 target genes involved in cell survival .

Modulation of Inflammatory Responses

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In murine models of sepsis induced by lipopolysaccharide (LPS), this compound administration improved survival rates and reduced inflammatory cytokine production .

Case Study: this compound in Sepsis Models

- Objective : To assess the impact of this compound on inflammatory responses during sepsis.

- Method : Mice were treated with this compound prior to LPS exposure; serum cytokine levels were measured using ELISA.

- Results : this compound significantly decreased pro-inflammatory cytokines and macrophage infiltration, indicating its potential as an immunosuppressive agent .

Mechanistic Insights

The anti-inflammatory effects of this compound are attributed to its ability to enhance BCL6 binding affinity to pro-inflammatory genes, thereby inhibiting their expression. This mechanism suggests that this compound could be utilized not only in cancer therapy but also in managing inflammatory diseases .

Data Summary

Wirkmechanismus

FX1 exerts its effects by binding to the BCL6 protein at a key region of its lateral groove. This binding disrupts the formation of the BCL6 repression complex, leading to the reactivation of BCL6 target genes. The reactivated genes include those involved in cell cycle regulation and apoptosis, such as p21, p27, and p53. This compound also inhibits the NF-κB and Akt signaling pathways, contributing to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

79-6: Ein weiterer BCL6-Inhibitor mit einem ähnlichen Wirkmechanismus, aber geringerer Wirksamkeit im Vergleich zu FX1.

SMRT: Ein Corepressor-Protein, das an BCL6 bindet, aber mit geringerer Affinität als this compound.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von BCL6. Es zeigt eine höhere Wirksamkeit bei der Umkehrung der BCL6-vermittelten Genrepression und der Induktion von Apoptose in Krebszellen im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

FX1 is a small-molecule inhibitor specifically targeting the Bcl-6 protein, which plays a crucial role in the development and progression of certain types of lymphomas, particularly activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and relevant case studies.

This compound operates as a Bcl-6 inhibitor , exhibiting a dissociation constant () of 3 μM, which indicates a high binding affinity compared to endogenous Bcl-6 corepressors. It demonstrates 10-fold greater potency than these natural inhibitors, effectively disrupting the formation of the Bcl-6 repression complex. This disruption leads to the reactivation of Bcl-6 target genes that are critical for cell survival and proliferation in ABC-DLBCL cells .

Tumor Regression

In various preclinical models, this compound has shown significant therapeutic potential. Notably, low doses of this compound induced regression of established tumors in mice bearing DLBCL xenografts. The compound not only suppressed ABC-DLBCL cells in vitro but also demonstrated efficacy against primary human ABC-DLBCL specimens ex vivo .

Table 1: Summary of this compound Efficacy in Preclinical Studies

Case Study 1: Efficacy Against ABC-DLBCL

In a controlled study involving mice with DLBCL xenografts, administration of this compound resulted in a marked reduction in tumor size compared to controls. The study highlighted that this compound not only inhibited tumor growth but also improved survival rates among treated mice .

Case Study 2: In Vitro Analysis

Another study focused on the effects of this compound on ABC-DLBCL cell lines demonstrated that treatment led to significant apoptosis and cell cycle arrest. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis post-treatment with this compound, reinforcing its potential as an effective therapeutic agent against resistant forms of DLBCL .

Safety Profile and Considerations

While this compound shows promise as an anti-cancer agent, ongoing research is necessary to fully understand its safety profile and potential side effects. Current data primarily stem from animal studies, and further clinical trials will be essential to evaluate its effects in humans.

Eigenschaften

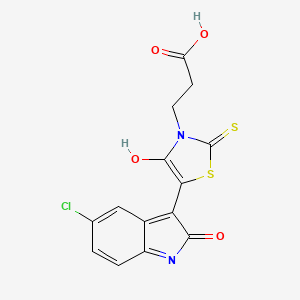

IUPAC Name |

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGCTWNOMSQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of FX1 and how does this interaction affect downstream cellular processes?

A1: this compound specifically targets the BTB domain of the BCL6 protein [, , , , ]. This interaction disrupts the formation of the BCL6 repression complex, preventing the recruitment of corepressors such as SMRT, NCOR, and BCOR [, ]. Consequently, this compound leads to the reactivation of BCL6 target genes involved in cell proliferation, survival, and immune responses [, , ].

Q2: How does this compound impact T follicular helper (Tfh) cells and what are the implications for the humoral immune response?

A2: this compound inhibits Tfh cell differentiation and expansion [, , ]. Tfh cells play a crucial role in the germinal center reaction, where they provide signals for B cell maturation and antibody production []. By inhibiting Tfh cells, this compound effectively suppresses the humoral immune response, leading to a reduction in antibody production [, , ].

Q3: What is the effect of this compound on HIV infection and reactivation in the context of Tfh cells?

A3: this compound has been shown to repress HIV infection of tonsillar Tfh cells ex vivo []. It also suppresses HIV infection and reactivation in primary, non-Tfh CD4+ T cells []. This effect is attributed to the downregulation of phosphorylated SAMHD1, a restriction factor for HIV, and decreased T cell activation upon this compound treatment [].

Q4: How does this compound affect the NLRP3 inflammasome and what are the implications for hyperoxia-induced lung injury?

A4: this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response []. In a mouse model of hyperoxia-induced lung injury, this compound administration attenuated alveolar simplification, dysregulated angiogenesis, and inflammation, all of which are associated with bronchopulmonary dysplasia (BPD) [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H13ClN4O3S2, and its molecular weight is 408.89 g/mol.

Q6: Is there information on material compatibility, stability under various conditions, or catalytic properties of this compound within the provided research?

A6: The provided research focuses on the biological activity and therapeutic potential of this compound as a BCL6 inhibitor. There is no information available regarding its material compatibility, stability under various conditions, or catalytic properties.

Q7: Was this compound designed using computational chemistry approaches?

A7: Yes, this compound was rationally designed using a structure-based drug design approach. Researchers employed an in silico drug design functional-group mapping strategy called SILCS to develop this compound []. This approach enabled them to create a potent BCL6 inhibitor that binds with high affinity to the BCL6 lateral groove, exceeding the binding affinity of natural BCL6 ligands [].

Q8: Is there information available regarding the structure-activity relationship (SAR) of this compound and the impact of structural modifications on its activity?

A8: The provided research articles do not delve into detailed SAR studies for this compound. The focus is primarily on its biological activity as a BCL6 inhibitor and its therapeutic potential in various disease models.

Q9: What is known about the stability and formulation of this compound, particularly regarding its aqueous solubility and bioavailability?

A9: this compound has limited water solubility []. To enhance its solubility and bioavailability, researchers developed a prodrug called AP-4-287 []. AP-4-287 exhibits improved aqueous solubility and is readily converted to this compound in vivo after intraperitoneal administration [].

Q10: What is the current understanding of this compound's safety profile, pharmacokinetics, and efficacy in preclinical models?

A10: While specific data on SHE regulations and long-term effects are not provided, research highlights that this compound demonstrates promising preclinical efficacy:

- In vivo Efficacy: this compound induces regression of established tumors in mice bearing diffuse large B-cell lymphoma (DLBCL) xenografts []. It also prolongs survival and attenuates immune response in chronic cardiac transplant rejection models in mice []. In a mouse model of hyperoxia-induced lung injury, this compound administration demonstrated long-lasting protective effects (≥4 wk) [].

- In vitro Efficacy: this compound potently suppresses ABC-DLBCL cells in vitro and primary human ABC-DLBCL specimens ex vivo []. It also inhibits leukemia cell growth, enhances apoptosis sensitivity, and prolongs the survival of xenografted mice in a model of CRLF2-rearranged acute lymphoblastic leukemia [].

- Pharmacokinetics (PK): this compound exhibits a shorter half-life in vivo, prompting the development of the prodrug AP-4-287 to improve its PK profile []. A study compared the pharmacokinetics of this compound between mice and macaques and evaluated its lymphoid suppressive effect in uninfected macaques with lymphoid hyperplasia [].

- Safety Profile: Although specific toxicological data isn't detailed in the provided research, the development of a prodrug form (AP-4-287) suggests efforts to enhance its safety and pharmacokinetic properties [].

Q11: Are there known mechanisms of resistance to this compound, and what strategies are being explored to improve its delivery and target specificity?

A11: The provided research primarily focuses on this compound's mechanism of action and preclinical efficacy. Information regarding specific resistance mechanisms, toxicity profiles, or targeted drug delivery approaches for this compound is not discussed in the provided abstracts.

Q12: Are there specific biomarkers being investigated to monitor this compound treatment response, and what are the environmental implications of its use?

A12: The provided research does not delve into details about specific biomarkers for this compound treatment monitoring. Similarly, information on analytical methods for its characterization, its environmental impact, or dissolution and solubility properties is not available in these abstracts.

Q13: What measures are in place to ensure the quality and safety of this compound during development and manufacturing?

A13: The abstracts provided do not contain specific information on the analytical method validation, quality control processes, or potential immunogenicity of this compound. They also lack details on its interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q14: Is this compound biocompatible and biodegradable? Are there viable alternatives to this compound, and what resources are available for further research?

A14: The available abstracts do not provide insights into the biocompatibility, biodegradability, or potential alternatives and substitutes for this compound. Information regarding research infrastructure and resources dedicated to this compound research is also not mentioned.

Q15: What is the historical context of this compound's development, and what are its potential cross-disciplinary applications?

A15: The provided research highlights the use of this compound as a tool to investigate the role of BCL6 in various biological processes and its therapeutic potential in different disease models. Details about the specific historical context, milestones achieved in its development, or cross-disciplinary applications beyond the presented research are not found in the provided abstracts.

- Francisella Strains: Some research papers mention "this compound" in the context of bacterial strains, specifically Francisella, and are unrelated to the BCL6 inhibitor [, , ]. It is important to differentiate these references from the BCL6 inhibitor this compound.

- Ground Reaction Force: Some articles use "this compound" as a label for a component of the ground reaction force during gait analysis [, , ]. These instances are unrelated to the compound discussed in this Q&A.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.